REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]1=[O:14])=[O:5].[C:20](OCC)(OCC)(OCC)[CH3:21]>CN(C=O)C>[CH3:20][C:21]1[N:6]([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]2=[O:14])[C:4](=[O:5])[C:3]2[C:2](=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:19])[N:1]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC2C(NC(CC2)=O)=O)C(=CC=C1)C
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
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ADDITION
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Details
|
To the solution, Celite (40 mL) was added
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
purified with ISCO flash gel chromatography (silica gel, CH3OH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC(=C2C(N1C1C(NC(CC1)=O)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |